Caffeine, 8-((3-methoxypropyl)amino)-
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Overview
Description
G100 is a high-performance fluid derived from natural gas feedstock converted into synthetic paraffins using state-of-the-art catalyst technology . It is part of the Shell Gas to Liquid Performance Fluids range of products, known for its clean-burning characteristics, low toxicity, and biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions
G100 is synthesized through a process known as the Fischer-Tropsch synthesis. This process involves the conversion of natural gas into liquid hydrocarbons using a catalyst. The reaction typically occurs at high temperatures (200-350°C) and pressures (20-40 bar) in the presence of a cobalt or iron catalyst .
Industrial Production Methods
The industrial production of G100 involves several steps:
Natural Gas Reforming: Natural gas is converted into synthesis gas (a mixture of hydrogen and carbon monoxide) through steam reforming.
Fischer-Tropsch Synthesis: The synthesis gas is then converted into liquid hydrocarbons using a cobalt or iron catalyst.
Hydrocracking and Hydroisomerization: The liquid hydrocarbons are further processed to improve their properties, such as boiling range and viscosity.
Chemical Reactions Analysis
Types of Reactions
G100 primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions
Combustion: In the presence of oxygen, G100 combusts to produce carbon dioxide and water.
Oxidation: G100 can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogenation reactions can occur with reagents like chlorine or bromine under UV light.
Major Products
Combustion: Carbon dioxide and water.
Oxidation: Carboxylic acids or ketones, depending on the conditions.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
G100 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: Applied in the manufacturing of lubricants, fuels, and other industrial products.
Mechanism of Action
G100 exerts its effects primarily through its interaction with toll-like receptor 4 (TLR4). This interaction triggers innate and adaptive immune responses, leading to the activation of dendritic cells and macrophages in the tumor microenvironment. G100-treated malignant B cells become more visible to the anti-tumor immune response, facilitating tumor regression .
Comparison with Similar Compounds
Similar Compounds
Sephadex G-100: A gel filtration medium used for desalting and buffer exchange of large molecules.
Fluoro-Max Green Aqueous Fluorescent Particles: Used in analytical methods for improved sensitivity and detectability.
Uniqueness
G100 is unique due to its high-performance characteristics, such as low toxicity, biodegradability, and clean-burning properties. Its ability to interact with toll-like receptor 4 and trigger immune responses sets it apart from other similar compounds .
Biological Activity
Caffeine, 8-((3-methoxypropyl)amino)- (commonly referred to as 8-MPA caffeine), is a modified derivative of caffeine that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Caffeine, 8-((3-methoxypropyl)amino)- has the molecular formula C12H19N5O3 and a molecular weight of approximately 273.31 g/mol. Its structure features a methoxypropyl group at the 8-position of the caffeine molecule, which may influence its biological properties compared to unmodified caffeine.
The biological activity of caffeine derivatives, including 8-MPA caffeine, primarily involves their interaction with adenosine receptors. Caffeine is known to act as a non-selective antagonist of adenosine receptors A1 and A2A. This antagonism can lead to various physiological effects, including increased alertness and reduced fatigue. Additionally, modifications at the 8-position can enhance the potency and selectivity of these compounds towards specific receptor subtypes.
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Adenosine Receptor Antagonism :
- A1 Receptors : Inhibition leads to increased neuronal excitability and neurotransmitter release.
- A2A Receptors : Blockade may have neuroprotective effects and reduce neuroinflammation.
- DNA Interaction : Some studies indicate that caffeine derivatives can induce DNA damage, potentially through the generation of reactive oxygen species (ROS) or direct interaction with DNA structures. For instance, research on related compounds like 8-methoxycaffeine shows similar patterns of inducing DNA strand breaks .
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of caffeine derivatives. For example, modifications at the C8 position have been shown to enhance cytotoxicity against various cancer cell lines. A study involving hybrid compounds derived from caffeine demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that 8-MPA caffeine could possess similar properties .
2. Neuroprotective Effects
Caffeine is widely recognized for its neuroprotective properties. Research indicates that prolonged consumption can mitigate oxidative stress and inflammation in neuronal cells, potentially lowering the risk of neurodegenerative diseases such as Alzheimer's . The specific effects of 8-MPA caffeine on neuroprotection are still under investigation but may parallel those observed with other caffeine derivatives.
3. Anti-inflammatory Effects
Caffeine has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers . The modified structure of 8-MPA caffeine may enhance its anti-inflammatory effects by improving bioavailability or receptor selectivity.
Study on Anticancer Activity
In a study examining various caffeine derivatives, including those modified at the C8 position, researchers found that these compounds exhibited enhanced cytotoxicity against human cancer cell lines compared to standard caffeine . The study utilized in vitro assays to assess cell viability and proliferation rates.
Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of caffeinated compounds in models of oxidative stress. It was found that derivatives like 8-MPA caffeine could significantly reduce neuronal cell death induced by amyloid-beta toxicity in vitro . This suggests potential therapeutic applications in treating neurodegenerative conditions.
Comparative Analysis
Property | Caffeine | Caffeine, 8-((3-methoxypropyl)amino)- |
---|---|---|
Molecular Formula | C8H10N4O2 | C12H19N5O3 |
Adenosine Receptor Affinity | Non-selective | Potentially enhanced selectivity |
Anticancer Activity | Moderate | Enhanced (in preliminary studies) |
Neuroprotective Effects | Well-documented | Emerging evidence |
Anti-inflammatory Effects | Present | Potentially stronger due to structural modification |
Properties
CAS No. |
95982-26-6 |
---|---|
Molecular Formula |
C12H19N5O3 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
8-(3-methoxypropylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O3/c1-15-8-9(14-11(15)13-6-5-7-20-4)16(2)12(19)17(3)10(8)18/h5-7H2,1-4H3,(H,13,14) |
InChI Key |
ZZQHGKMTMAORFI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |
Key on ui other cas no. |
95982-26-6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.